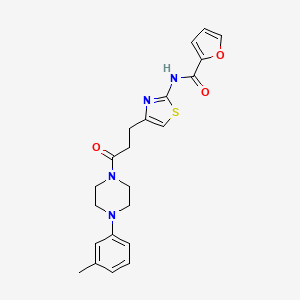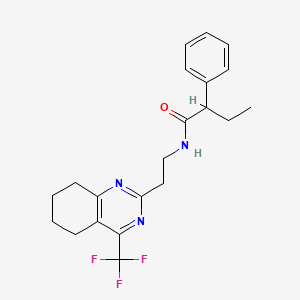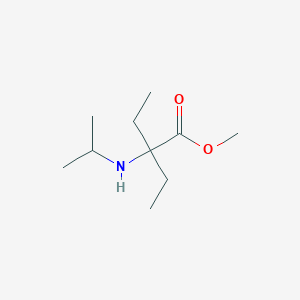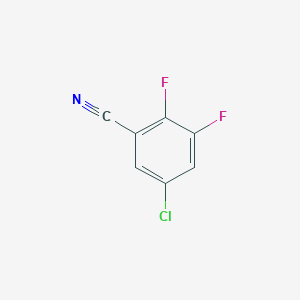
N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide, also known as OTFP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
- The synthesis and evaluation of azole derivatives, including those related to the specified compound, have shown antimicrobial activities against various microorganisms. Compounds synthesized from furan-2-carbohydrazide, including triazole derivatives, displayed activity against tested bacteria and fungi (Başoğlu et al., 2013).
Antiproliferative and Anti-HIV Activities
- A series of derivatives were synthesized and evaluated for their antiproliferative activity against human tumor-derived cell lines and anti-HIV activity. Certain compounds showed remarkable effects on specific cell lines, indicating potential for further development in cancer therapy (Al-Soud et al., 2010).
Anticancer and Antiangiogenic Effects
- Novel thioxothiazolidin-4-one derivatives were synthesized and showed significant inhibition of tumor growth and tumor-induced angiogenesis in a mouse model. These findings suggest potential applications in anticancer therapy (Chandrappa et al., 2010).
Antimicrobial and Anticancer Activities
- New heterocyclic compounds, including pyridine and thioamide derivatives, were synthesized from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one and showed variable activities against bacteria, fungi, and cancer cell lines. This highlights the versatility of furan-2-yl compounds in developing potential antimicrobial and anticancer agents (Zaki et al., 2018).
Synthesis and Molecular Characterization
- Detailed investigations on thiazole-based heterocyclic amides, including the synthesis, molecular and electronic structures, and antimicrobial activity evaluation, indicate the compound's potential for pharmacological and medical applications due to its good antimicrobial activity against a variety of microorganisms (Cakmak et al., 2022).
Mecanismo De Acción
Biochemical Pathways
The compound’s interaction with the α1A and α1B adrenoreceptors can affect various biochemical pathways. These pathways are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s influence on these pathways can lead to downstream effects that contribute to its overall biological activity.
Result of Action
The compound’s action on its targets and the resulting changes in biochemical pathways can lead to various molecular and cellular effects. For example, some indole derivatives, which share a similar structure with the compound, have been found to show anti-inflammatory and analgesic activities . .
Propiedades
IUPAC Name |
N-[4-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-16-4-2-5-18(14-16)25-9-11-26(12-10-25)20(27)8-7-17-15-30-22(23-17)24-21(28)19-6-3-13-29-19/h2-6,13-15H,7-12H2,1H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXOWYKFXMKWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-bromo-2-methoxyphenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2753452.png)




![3-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2753461.png)
![Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide](/img/structure/B2753463.png)
![5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753464.png)
![(Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753466.png)

![1-ethyl-6-(3-methoxybenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2753468.png)
![2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![N-(4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753471.png)
![3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2753472.png)